
Apalcillin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apalcillin(1-) is a penicillinate anion. It is a conjugate base of an apalcillin.
Applications De Recherche Scientifique
Pharmacokinetics
The pharmacokinetic profile of Apalcillin has been studied extensively. A linearity study involving 26 subjects demonstrated that increasing doses (500 mg to 3,000 mg) resulted in proportional increases in serum concentrations and areas under the curve (AUC) without affecting the pharmacokinetic parameters significantly . For instance:
Dose (mg) | Serum Concentration (µg/ml) | AUC (µg/ml × h) |
---|---|---|
500 | 72 | 61 |
1000 | 145 | 146 |
2000 | 221 | 285 |
3000 | 290 | 367 |
These findings indicate that Apalcillin maintains a predictable pharmacokinetic profile, facilitating its clinical use.
Treatment of Infections
Apalcillin has been evaluated for its effectiveness in treating various infections, including bile duct infections. In a clinical study involving seven patients, five achieved good outcomes, one had a fair response, and one had a poor response . Key findings include:
- Serum and Bile Concentrations: Peak levels were observed at 79 µg/ml (serum) and 140 µg/ml (bile) in malignant cases, indicating effective drug delivery to infection sites.
- Side Effects: Minimal side effects were noted, with only transient elevations in liver enzymes in two patients.
Spectrum of Activity
Apalcillin has demonstrated a broad spectrum of antibacterial activity comparable to piperacillin but with greater potency against specific strains such as Acinetobacter spp. and Pseudomonas aeruginosa . Its effectiveness against Enterobacteriaceae was confirmed through studies involving multiple isolates.
Case Studies
Several case studies highlight the practical applications of Apalcillin in clinical settings:
- Case Study on Bile Duct Infection: In a cohort treated with Apalcillin, the majority exhibited positive clinical outcomes, reinforcing its utility in managing complex infections .
- Resistance Studies: Research indicates that while Apalcillin is effective against many pathogens, some strains exhibit resistance due to beta-lactamase production. This necessitates ongoing surveillance and susceptibility testing .
Analyse Des Réactions Chimiques
β-Lactam Ring Reactivity
Apalcillin(1-) contains a strained β-lactam ring, which undergoes nucleophilic attack by bacterial penicillin-binding proteins (PBPs). This reaction disrupts cell wall synthesis through irreversible acylation of the enzyme's active site . Key factors influencing this reactivity include:
-
Ring strain : The bicyclic structure (thiazolidine fused to β-lactam) increases ring strain compared to monocyclic β-lactams, enhancing electrophilicity .
-
Steric effects : The 6β-side chain (R-group) in Apalcillin(1-) modulates steric hindrance, affecting binding kinetics to PBPs .
Hydrolysis of the β-lactam ring by β-lactamases or aqueous bases follows first-order kinetics, with rate constants dependent on pH and temperature . Base hydrolysis typically yields penicilloic acid derivatives via ring-opening .
Acylation of Penicillin-Binding Proteins
Apalcillin(1-) acylates PBPs through a two-step mechanism:
-
Non-covalent recognition : Electrostatic interactions between the carboxylate group (C3) and conserved residues in PBPs .
-
Covalent binding : Nucleophilic serine residues in PBPs attack the β-lactam carbonyl, forming an acyl-enzyme intermediate .
Parameter | Value for Apalcillin(1-) Analogs | Reference |
---|---|---|
Acylation rate (k2/K) | 1.2×103M−1s−1 | |
Hydrolysis half-life (pH 7) | ~45 minutes |
Side Chain Modifications
Apalcillin(1-) can undergo chemical modifications at its 6β-amino group to alter pharmacokinetic properties. Common reactions include:
-
Acylation : Reaction with acid chlorides (e.g., phenoxyacetyl chloride) to form prodrugs with enhanced oral bioavailability .
-
Nucleophilic substitution : Replacement of the α-amino group via coupling with electrophiles under mild alkaline conditions .
A representative synthesis protocol involves:
-
Anhydride formation : Activate the carboxyl group using trifluoroacetic anhydride5.
-
Coupling : React with acyl chlorides in dichloromethane at 25°C .
-
Purification : Recrystallization from ethanol yields derivatives with >95% purity .
Degradation Pathways
Apalcillin(1-) is susceptible to:
-
Acid-catalyzed degradation : Intramolecular cyclization at pH < 3, forming penilloic acid derivatives .
-
Oxidation : Thioether sulfur in the thiazolidine ring oxidizes to sulfoxides under aerobic conditions .
Cross-Reactivity with Other β-Lactams
Cross-reactivity with penicillins and cephalosporins is mediated by shared R-group epitopes. Carbapenems exhibit <1% cross-reactivity due to distinct hydroxyethyl side chains .
Propriétés
Formule moléculaire |
C25H22N5O6S- |
---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/p-1/t15-,17-,19+,23-/m1/s1 |
Clé InChI |
XMQVYNAURODYCQ-SLFBBCNNSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.